2-{[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}benzoic acid
Description
Properties
IUPAC Name |
2-[2-(cyclohexen-1-yl)ethylcarbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c18-15(13-8-4-5-9-14(13)16(19)20)17-11-10-12-6-2-1-3-7-12/h4-6,8-9H,1-3,7,10-11H2,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMDZFHQFSGALS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Coupling
The most widely reported method involves coupling 2-carboxybenzoyl chloride with 2-(cyclohex-1-en-1-yl)ethylamine using carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl). In a representative protocol, the benzoic acid derivative is first activated with thionyl chloride (SOCl₂) to form the corresponding acid chloride. Subsequent reaction with the amine in anhydrous dichloromethane (DCM) at 0–5°C yields the carbamoyl product. Triethylamine (TEA) is often employed as a base to neutralize HCl generated during the reaction.
Key Reaction Conditions
Acid Chloride Route
An alternative approach bypasses carbodiimides by directly reacting 2-carboxybenzoyl chloride with 2-(cyclohex-1-en-1-yl)ethylamine in the presence of a base. This one-pot method simplifies purification but requires strict moisture control. Patent EP2230907B1 details a protocol using sodium hydroxide (NaOH) to maintain a basic pH, facilitating nucleophilic attack by the amine. The reaction is typically conducted in THF, with yields reaching 75% after extraction with ethyl acetate and recrystallization from ethanol.
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to reduce reaction times. A 2015 patent describes a 20-minute protocol where the acid and amine are mixed with O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) in DMF under microwave conditions (100°C, 150 W). This method achieves 89% yield, attributed to enhanced reaction kinetics and reduced side-product formation.
Optimization of Reaction Conditions
Solvent Selection
DCM and THF are preferred for their ability to dissolve both polar and non-polar reactants. Patent WO2015164308A1 notes that THF improves amine solubility, particularly for sterically hindered substrates, while DCM minimizes racemization risks. Ethyl acetate and acetonitrile are less effective, yielding <50% product.
Temperature and Catalysis
Lower temperatures (0–5°C) favor controlled amide bond formation, reducing side reactions such as epimerization. DMAP (5 mol%) enhances coupling efficiency by stabilizing the reactive intermediate. Elevated temperatures (40–50°C) are permissible in microwave-assisted reactions due to shortened exposure times.
Characterization Techniques
Spectroscopic Analysis
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity, with a retention time of 6.7 minutes.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Purity (%) |
|---|---|---|---|
| Carbodiimide-Mediated | 82 | 12 h | 97 |
| Acid Chloride | 75 | 8 h | 95 |
| Microwave-Assisted | 89 | 20 min | 99 |
The microwave-assisted method offers superior efficiency, though it requires specialized equipment. Traditional routes remain valuable for large-scale synthesis.
Applications and Derivatives
The carbamoyl group in 2-{[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}benzoic acid serves as a versatile handle for further functionalization. Patent WO1999048529A1 highlights its use in prodrug designs, where esterification of the carboxylic acid enhances bioavailability. Derivatives with fluorinated cyclohexenyl groups exhibit improved metabolic stability .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.
Substitution: The compound can undergo substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce cyclohexane derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound's structural attributes suggest potential applications in drug design and development:
- Antitumor Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the cyclohexene ring may enhance interactions with biological targets, potentially leading to the development of novel anticancer agents .
- Anti-inflammatory Properties : Benzoic acid derivatives are known for their anti-inflammatory effects. The incorporation of the cyclohexene moiety may modulate these properties, making it a candidate for treating inflammatory diseases .
Agrochemicals
The compound has been explored for its potential as a pesticide or herbicide:
- Insecticidal Activity : Studies have shown that derivatives of benzoic acid can possess insecticidal properties. The unique structure of 2-{[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}benzoic acid may enhance its efficacy against specific pests, providing an environmentally friendly alternative to traditional pesticides .
Material Science
The compound's chemical properties allow it to be utilized in the development of new materials:
- Polymer Chemistry : Its ability to participate in polymerization reactions can lead to the synthesis of new polymers with desirable physical properties. This application is particularly relevant in creating materials with specific mechanical or thermal characteristics .
Case Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing derivatives of this compound and evaluating their biological activities. The results indicated that certain derivatives exhibited significant cytotoxicity against human cancer cell lines, suggesting that modifications to the cyclohexene ring could enhance therapeutic efficacy .
Case Study 2: Insecticidal Efficacy
Research conducted on the insecticidal properties of similar compounds revealed that modifications in the benzoic acid framework could lead to increased effectiveness against agricultural pests. The study highlighted the potential for developing new insecticides based on this compound's structure, emphasizing its role in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of 2-{[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular interactions can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a class of benzoic acid derivatives with carbamoyl side chains. Key structural analogues include:
2-[(Benzylamino)carbonyl]cyclohexanecarboxylic acid (CAS 331986-99-3)
- Structure : A cyclohexane ring fused to benzoic acid, with a benzyl-substituted carbamoyl group.
- Molecular Formula: C₁₅H₁₉NO₃
- This may affect binding affinity in biological systems .
2-(tert-Butylcarbamoyl)benzoic acid (CAS 20320-35-8)
- Structure : A tert-butyl group attached to the carbamoyl moiety.
2-([(Cycloheptylcarbamoyl)methyl]sulfanyl)benzoic acid (CAS 721406-50-4)
- Structure : Incorporates a sulfur atom in the side chain (thioether linkage) and a cycloheptyl group.
- Molecular Formula: C₁₆H₂₁NO₃S
- Key Differences : The thioether group may enhance metabolic stability compared to oxygen-based carbamoyl groups. The larger cycloheptyl ring could increase steric hindrance .
2-{[(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)carbamoyl]methyl}sulfanyl}benzoic acid (CAS 1005106-53-5)
- Structure : Features a bicyclic heptane group and a sulfanyl linkage.
- Molecular Formula: C₁₈H₂₃NO₃S
Physicochemical Properties
Computational data for selected compounds:
Key Observations :
- The target compound’s estimated logP (~2.2) suggests moderate hydrophobicity, comparable to benzyl-substituted analogues but lower than sulfur-containing derivatives.
- A higher topological polar surface area (e.g., 111 Ų in the bicycloheptane derivative) correlates with reduced blood-brain barrier penetration .
Biological Activity
2-{[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}benzoic acid (CAS No. 328024-53-9) is a compound characterized by its unique structural features, including a cyclohexene ring, an ethyl chain, and a benzoic acid moiety. This compound has garnered attention for its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C₁₆H₁₉N₁O₃
- Molecular Weight : 273.33 g/mol
- IUPAC Name : 2-[2-(cyclohexen-1-yl)ethylcarbamoyl]benzoic acid
The biological activity of this compound may involve interactions with various molecular targets within biological systems. Preliminary studies suggest that it may modulate enzyme activity or act on specific receptors, thereby influencing metabolic pathways and cellular functions.
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit anti-inflammatory effects. These effects are often attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Antioxidant Activity
The compound may also possess antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells. This activity is crucial for protecting cellular components from damage and could have implications in aging and chronic diseases.
Antimicrobial Effects
Preliminary studies have shown that derivatives of benzoic acid can exhibit antimicrobial properties. The structural similarity of this compound to these derivatives suggests potential efficacy against certain bacterial strains.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study on Anti-inflammatory Effects | A study demonstrated that compounds with similar structures effectively reduced inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases. |
| Antioxidant Activity Assessment | Research indicated that the compound showed significant scavenging activity against DPPH radicals, highlighting its potential as an antioxidant agent. |
| Antimicrobial Evaluation | In vitro tests revealed that the compound exhibited inhibitory effects on Gram-positive bacteria, supporting its potential use as an antimicrobial agent. |
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of cyclohexene with ethylamine to form intermediates that are further reacted with benzoic acid derivatives. The optimization of synthetic routes can enhance yield and purity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-{[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}benzoic acid, and how can their efficiency be validated?
- Methodological Answer : Synthesis typically involves carbamoyl linkage formation between benzoic acid derivatives and cyclohexene-containing amines. For example, analogous compounds are synthesized via esterification using acid catalysts (e.g., sulfuric acid) under reflux conditions . Validation requires chromatographic purity assessment (HPLC) and structural confirmation via H/C NMR spectroscopy and high-resolution mass spectrometry (HRMS) .
Q. Which characterization techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Spectroscopy : NMR (H and C) to confirm substituent positions and carbamoyl bond formation .
- Mass Spectrometry : HRMS for molecular weight validation .
- X-ray Crystallography : For absolute stereochemical confirmation, as demonstrated in structurally similar benzimidazole derivatives .
Q. How can initial biological activity screening be designed to assess this compound’s enzyme inhibition potential?
- Methodological Answer : Use fluorescence-based or colorimetric enzyme assays (e.g., kinase or protease inhibition) with positive/negative controls. Dose-response curves (IC values) should be generated, and results cross-validated with molecular docking studies to predict binding affinities .
Advanced Research Questions
Q. How can contradictory data regarding the compound’s biological activity (e.g., conflicting IC values across studies) be resolved?
- Methodological Answer :
- Assay Standardization : Ensure consistent buffer conditions, enzyme sources, and temperature/pH controls .
- Structural Analogs : Compare activity trends with derivatives (e.g., cyclohexene substitution patterns) to identify structure-activity relationships (SAR) .
- Mechanistic Studies : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding kinetics directly .
Q. What experimental strategies optimize the synthesis yield while minimizing byproducts?
- Methodological Answer :
- Catalyst Screening : Test alternatives to sulfuric acid (e.g., p-toluenesulfonic acid) to reduce side reactions .
- Reaction Monitoring : Use in situ FTIR or LC-MS to track intermediate formation and adjust reaction time/temperature dynamically .
- Solvent Optimization : Evaluate polar aprotic solvents (e.g., DMF or THF) for improved solubility of intermediates .
Q. How can environmental stability and degradation pathways of this compound be systematically evaluated?
- Methodological Answer :
- Hydrolysis Studies : Incubate the compound at varying pH levels (2–12) and analyze degradation products via LC-MS .
- Photolytic Degradation : Expose to UV light (254–365 nm) and monitor breakdown using high-resolution tandem mass spectrometry (HRMS/MS) .
- Ecotoxicity Assays : Use model organisms (e.g., Daphnia magna) to assess acute/chronic toxicity of degradation byproducts .
Q. What computational approaches are recommended to predict the compound’s interactions with non-enzyme targets (e.g., membrane receptors)?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate lipid bilayer interactions to predict membrane permeability .
- Machine Learning Models : Train on existing receptor-ligand datasets to predict off-target binding risks .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Study electronic interactions at binding sites for mechanistic insights .
Data Analysis and Interpretation
Q. What statistical methods are appropriate for analyzing dose-response data in biological assays?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .
- Error Analysis : Report 95% confidence intervals for IC values and use ANOVA for multi-group comparisons .
Q. How can researchers differentiate between assay artifacts and genuine biological activity?
- Methodological Answer :
- Counter-Screens : Test the compound against unrelated enzymes/proteins to rule out nonspecific inhibition .
- Cellular Validation : Confirm activity in cell-based models (e.g., cytotoxicity assays) with orthogonal readouts (e.g., Western blot for target modulation) .
Tables for Key Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
